1-(Azepan-1-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone 1-(Azepan-1-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone
Brand Name: Vulcanchem
CAS No.: 727689-71-6
VCID: VC5204397
InChI: InChI=1S/C17H19N3O3S2/c21-16(19-8-3-1-2-4-9-19)12-25-17-18-15(11-24-17)13-6-5-7-14(10-13)20(22)23/h5-7,10-11H,1-4,8-9,12H2
SMILES: C1CCCN(CC1)C(=O)CSC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Molecular Formula: C17H19N3O3S2
Molecular Weight: 377.48

1-(Azepan-1-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone

CAS No.: 727689-71-6

Cat. No.: VC5204397

Molecular Formula: C17H19N3O3S2

Molecular Weight: 377.48

* For research use only. Not for human or veterinary use.

1-(Azepan-1-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone - 727689-71-6

Specification

CAS No. 727689-71-6
Molecular Formula C17H19N3O3S2
Molecular Weight 377.48
IUPAC Name 1-(azepan-1-yl)-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]ethanone
Standard InChI InChI=1S/C17H19N3O3S2/c21-16(19-8-3-1-2-4-9-19)12-25-17-18-15(11-24-17)13-6-5-7-14(10-13)20(22)23/h5-7,10-11H,1-4,8-9,12H2
Standard InChI Key GQBVKTQACSFXRU-UHFFFAOYSA-N
SMILES C1CCCN(CC1)C(=O)CSC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]

Introduction

Synthesis

Although specific synthetic pathways for this compound are not provided in the search results, a plausible route could involve:

  • Formation of the thiazole ring: Thiazoles are typically synthesized via Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea or related sulfur-containing reagents.

  • Coupling with azepane: The azepane group could be introduced via nucleophilic substitution or reductive amination.

  • Nitrophenyl substitution: The nitro group on the phenyl ring may be introduced via nitration (using nitric acid and sulfuric acid) of a preformed phenyl-thiazole intermediate.

  • Thioether formation: The sulfur atom linking the thiazole and ethanone groups can be introduced through alkylation using appropriate thiol reagents.

Potential Applications

Compounds with similar structural motifs often exhibit diverse biological activities, including:

  • Antimicrobial properties: Thiazole derivatives are well-known for their antibacterial and antifungal activities.

  • Anti-inflammatory effects: Nitrophenyl groups have been studied in various pharmacophores for their role in reducing inflammation.

  • Enzyme inhibition: The combination of heterocyclic rings and electron-withdrawing groups like nitro may interact with enzyme active sites, making such compounds potential inhibitors.

Further studies, such as molecular docking or in vitro assays, would be required to confirm any specific biological activity.

Analytical Characterization

To confirm its structure, standard analytical techniques would be employed:

  • NMR Spectroscopy:

    • Proton (1H^1H) NMR for identifying hydrogen environments in azepane and aromatic regions.

    • Carbon (13C^{13}C) NMR for carbon skeleton elucidation.

  • Mass Spectrometry (MS):

    • To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy:

    • For functional group identification (e.g., C=O stretching for ketone, NO₂ stretching for nitro).

  • X-ray Crystallography:

    • For precise three-dimensional structural determination.

Data Table

PropertyExpected Value/Behavior
Molecular FormulaC16_{16}H17_{17}N3_{3}O3_{3}S2_{2}
Molecular Weight~363 g/mol
SolubilityPoor in water; soluble in organic solvents
Melting PointLikely >150°C
Biological ActivityAntimicrobial, anti-inflammatory (hypothetical)

Research Gaps

While this compound appears promising based on its structure, there is a lack of direct research data on its synthesis, characterization, and applications. Future studies should focus on:

  • Developing efficient synthetic routes.

  • Exploring biological activities through experimental assays.

  • Investigating pharmacokinetics and toxicity profiles.

If you require further assistance or more specific details, feel free to ask!

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